methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Overview
Description
Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, ester, amide, ether, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine.
Coupling with methyl 2-aminobenzoate: The sulfonamide intermediate is then coupled with methyl 2-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of various heterocyclic compounds.
Biology and Medicine:
- Potential use in the development of pharmaceutical agents due to its structural features that are common in bioactive molecules.
- Investigated for its role as an enzyme inhibitor or receptor modulator.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The compound’s mechanism of action in biological systems can involve interactions with specific enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites of enzymes, thereby modulating their activity. The ester and amide groups can also participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Methyl 2-aminobenzoate: Shares the benzoate ester structure but lacks the sulfonamide and methoxyphenyl groups.
N-methylglycine derivatives: Similar in having the N-methylglycyl moiety but differ in the attached aromatic groups.
Uniqueness: Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfonamide and ester groups makes it a versatile intermediate in organic synthesis and a candidate for pharmaceutical development.
This compound’s distinct structure allows for a wide range of chemical modifications, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[2-[(4-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-20(27(23,24)14-10-8-13(25-2)9-11-14)12-17(21)19-16-7-5-4-6-15(16)18(22)26-3/h4-11H,12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQGUYXXTUGBTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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